An In-depth Technical Guide to 2-(1-benzyl-1H-indol-3-yl)-2-oxoacetamide: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 2-(1-benzyl-1H-indol-3-yl)-2-oxoacetamide: Synthesis, Properties, and Therapeutic Potential
Abstract
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3] When functionalized at the C3 position with a glyoxylamide moiety, a class of compounds known as indole-3-glyoxylamides emerges, which has garnered significant attention for its therapeutic potential, particularly in oncology.[4][5] This technical guide provides a comprehensive overview of a specific member of this class, 2-(1-benzyl-1H-indol-3-yl)-2-oxoacetamide. We will delve into its chemical properties, a detailed, field-proven synthesis protocol, and an exploration of its potential biological activities and therapeutic applications, drawing insights from closely related and well-studied analogs. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the potential of this promising molecular scaffold.
Introduction: The Significance of the Indole-3-Glyoxylamide Scaffold
The indole ring system is a fundamental heterocyclic motif found in numerous natural products and pharmaceuticals, including the essential amino acid tryptophan and the neurotransmitter serotonin.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it an ideal scaffold for drug design. The introduction of a glyoxylamide group at the indole C3 position gives rise to the indole-3-glyoxylamide core, a structure that has been extensively explored for its diverse pharmacological activities.
Numerous studies have demonstrated that indole-3-glyoxylamide derivatives possess a wide range of biological effects, including anticancer, antiviral, and antimicrobial properties.[4][5][6] A significant portion of research has focused on their potent cytotoxic effects against various cancer cell lines, with several analogs identified as potent tubulin polymerization inhibitors.[4][5][7] This mechanism of action, which disrupts the formation of microtubules essential for cell division, places this class of compounds in the esteemed category of antimitotic agents, alongside clinically successful drugs like paclitaxel.
This guide will focus on 2-(1-benzyl-1H-indol-3-yl)-2-oxoacetamide, a representative member of this class, to provide a detailed understanding of its chemical characteristics and to extrapolate its therapeutic potential based on the extensive body of work on its structural relatives.
Chemical Properties and Structural Elucidation
Physicochemical Properties
While specific experimental data for 2-(1-benzyl-1H-indol-3-yl)-2-oxoacetamide is not extensively documented in public literature, we can infer its key physicochemical properties based on its structural components and data from analogous compounds.
| Property | Predicted Value/Information | Rationale/Supporting Evidence |
| Molecular Formula | C₁₇H₁₄N₂O₂ | Based on its chemical structure. |
| Molecular Weight | 278.31 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a crystalline solid | Indole and its derivatives are typically solids at room temperature.[8] |
| Melting Point | Expected to be in the range of 150-250 °C | Based on melting points of similar indole-3-glyoxylamide derivatives. |
| Solubility | Predicted to have low solubility in water and higher solubility in polar organic solvents such as DMSO, DMF, and alcohols. | The indole nucleus is generally hydrophobic, leading to poor aqueous solubility.[8][9][10][11] The benzyl group further increases lipophilicity. Polar aprotic solvents like DMSO and DMF are often used for solubilizing such compounds.[2][12] |
| Lipophilicity (LogP) | Estimated to be in the range of 2.5-3.5 | The presence of the benzyl and indole groups suggests a significant lipophilic character. |
Structural Characterization
The definitive structural confirmation of 2-(1-benzyl-1H-indol-3-yl)-2-oxoacetamide would rely on a combination of spectroscopic techniques. Below are the expected spectral characteristics based on analyses of closely related compounds.[6][13][14]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons on the indole and benzyl rings, a singlet for the N-H proton of the primary amide (if not exchanged with D₂O), a singlet for the benzylic CH₂ protons, and characteristic downfield shifts for the indole C2-H.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display signals for the carbonyl carbons of the glyoxylamide group at the most downfield region (typically 160-190 ppm), along with signals for the aromatic carbons of the indole and benzyl rings, and the aliphatic carbon of the benzylic CH₂ group.
-
IR (Infrared) Spectroscopy: Key vibrational bands would include N-H stretching for the amide (around 3400-3200 cm⁻¹), C=O stretching for the ketone and amide carbonyls (around 1650-1700 cm⁻¹), and C-H stretching for the aromatic and aliphatic groups.
-
MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the compound.
Synthesis Methodology
The synthesis of 2-(1-benzyl-1H-indol-3-yl)-2-oxoacetamide can be reliably achieved through a well-established two-step procedure common for the preparation of indole-3-glyoxylamides.[2][15][16] This method offers high yields and straightforward purification.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 1-Benzyl-1H-indole-3-glyoxylyl chloride
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-benzyl-1H-indole (1.0 eq.) and dissolve in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Acylation: Cool the solution to 0 °C in an ice bath. Add oxalyl chloride (1.2 eq.) dropwise via the dropping funnel over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1-2 hours. The formation of a yellow precipitate, the intermediate indol-3-ylglyoxylyl chloride, indicates the progression of the reaction. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Intermediate: The intermediate is typically used in the next step without further purification.
Step 2: Synthesis of 2-(1-benzyl-1H-indol-3-yl)-2-oxoacetamide
-
Amidation: To the suspension of the crude 1-benzyl-1H-indole-3-glyoxylyl chloride from Step 1, slowly add an excess of concentrated aqueous ammonia (e.g., 28-30% solution) at 0 °C.
-
Reaction Completion: Stir the reaction mixture vigorously for an additional 1-2 hours at room temperature.
-
Product Isolation: Collect the resulting solid precipitate by vacuum filtration.
-
Purification: Wash the crude product with cold water and then with a small amount of cold diethyl ether to remove any unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or acetone.
Biological Activity and Therapeutic Potential
The indole-3-glyoxylamide scaffold is a well-established pharmacophore with significant anticancer activity.[4][5] Numerous analogs of 2-(1-benzyl-1H-indol-3-yl)-2-oxoacetamide have demonstrated potent cytotoxic effects against a broad range of human cancer cell lines, including those that are multi-drug resistant.[17][18]
Mechanism of Action: Tubulin Polymerization Inhibition
A primary mechanism of action for many indole-3-glyoxylamides is the inhibition of tubulin polymerization.[4][5][7] These compounds bind to the colchicine binding site on β-tubulin, preventing the assembly of microtubules.
Caption: Proposed mechanism of action via tubulin polymerization inhibition.
This disruption of microtubule dynamics leads to:
-
Mitotic Arrest: Cells are unable to form a proper mitotic spindle, leading to an arrest in the G2/M phase of the cell cycle.
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, resulting in programmed cell death.
Structure-Activity Relationship (SAR) Insights
Studies on a wide array of indole-3-glyoxylamide analogs have provided valuable insights into their structure-activity relationships:
-
N1-Substituent on Indole: The presence of a substituent at the N1 position, such as the benzyl group in the title compound, is often crucial for potent activity. Variations in this substituent can modulate the compound's potency and pharmacokinetic properties.[15][19][20]
-
Amide Moiety: The nature of the substituent on the acetamide nitrogen can significantly impact biological activity. While the title compound has a primary amide, other analogs with substituted amides have shown enhanced potency.
Potential Therapeutic Applications
Given the strong evidence from related compounds, 2-(1-benzyl-1H-indol-3-yl)-2-oxoacetamide is a promising candidate for further investigation as an anticancer agent. Its potential applications could include the treatment of various solid tumors and hematological malignancies. Furthermore, the indole-3-glyoxylamide scaffold has been explored for other therapeutic indications, including as antiviral and neuroprotective agents, suggesting that the title compound may possess a broader pharmacological profile.[2][21]
Conclusion and Future Directions
2-(1-benzyl-1H-indol-3-yl)-2-oxoacetamide represents a molecule of significant interest within the medicinally important class of indole-3-glyoxylamides. While specific biological data for this exact compound is limited, a robust body of literature on closely related analogs allows for strong inferences regarding its chemical properties, synthesis, and potent anticancer potential through the inhibition of tubulin polymerization.
Future research should focus on the definitive synthesis and characterization of this compound, followed by comprehensive in vitro and in vivo evaluation to confirm its predicted biological activities. Further optimization of the N1-benzyl and the terminal acetamide moieties could lead to the development of next-generation analogs with improved potency, selectivity, and pharmacokinetic profiles, ultimately contributing to the development of novel therapeutics.
References
- Buvana, C., Raveendran, A., Suresh, R., & Haribabu, Y. (2020). Indole-3-Glyoxylamide- An Important Scaffold for Anticancer Activity. Asian Journal of Pharmaceutical Research and Development, 8(4), 218-230.
- Barresi, E., et al. (2022). Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. Molecules, 27(15), 4978.
-
Solubility of Things. (n.d.). Indole. Retrieved from [Link]
- Li, W. T., et al. (2003). Synthesis and biological evaluation of N-heterocyclic indolyl glyoxylamides as orally active anticancer agents. Journal of Medicinal Chemistry, 46(9), 1706-1715.
- Antoine, M., et al. (2008). Side chain modifications of (indol-3-yl)glyoxamides as antitumor agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 686-695.
- Holland, D., et al. (2024). Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. Marine Drugs, 22(8), 353.
- Wentworth, P., et al. (2009). Conformational Evaluation of Indol-3-yl-N-alkyl-glyoxalylamides and Indol-3-yl-N,N-dialkyl-glyoxalylamides. Spectroscopy Letters, 42(3), 136-143.
- Da Settimo, F., et al. (2007). Novel N-substituted indol-3-ylglyoxylamides probing the LDi and L1/L2 lipophilic regions of the benzodiazepine receptor site in search for subtype-selective ligands. Journal of Medicinal Chemistry, 50(8), 1871-1883.
- Flynn, E. M., et al. (2011). An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. Journal of Medicinal Chemistry, 54(18), 6214-6225.
- Antoine, M., et al. (2008). Side chain modifications of (indol-3-yl)glyoxamides as antitumor agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 686-95.
- Barresi, E., et al. (2022). Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. Molecules, 27(15), 4978.
- Wentworth, P., et al. (2009). Conformational Evaluation of Indol-3-yl-N-alkyl-glyoxalylamides and Indol-3-yl-N,N-dialkyl-glyoxalylamides. Spectroscopy Letters, 42(3), 136-143.
- de Souza, M. V. N., et al. (2019). Indole-3-glyoxyl tyrosine: synthesis and antimalarial activity against Plasmodium falciparum. Future Medicinal Chemistry, 11(6), 525-538.
- Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. Molecules, 18(6), 6620-6662.
- Pal, T., et al. (2018). On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility. Physical Chemistry Chemical Physics, 20(2), 1144-1153.
-
ResearchGate. (2025). Synthesis and Characterization of the Biologically Active 2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl Acetamide. Retrieved from [Link]
- Owolabi, B. O., et al. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide.
- Google Patents. (1992). US5085991A - Process of preparing purified aqueous indole solution.
- Owolabi, B. O., et al. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide.
- Sharma, A., et al. (2024). Unveiling the potential of novel indol-3-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors: a combined in silico, synthesis and in vitro study. RSC Medicinal Chemistry.
- Hu, H. Y., et al. (2016). Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)
- Wang, Y., et al. (2021). N-benzyl-acetamides as novel SARS-CoV-2 RdRp inhibitors. Bioorganic & Medicinal Chemistry, 42, 116246.
- Khan, I., et al. (2024). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. RSC Advances, 14(39), 28221-28236.
- Al-Hiari, Y. M., et al. (2010). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. Acta Pharmaceutica, 60(1), 55-71.
-
ResearchGate. (2024). General structure for synthetic indol-3-yl-glyoxlyamides 25–56. Retrieved from [Link]
-
PubChem. (n.d.). 3-Benzyl-1H-indole. Retrieved from [Link]
- Al-Hiari, Y. M., et al. (2010). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. Acta Pharmaceutica, 60(1), 55-71.
-
ResearchGate. (2024). Unveiling the potential of novel indol-3-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors: a combined in silico, synthesis and in vitro study. Retrieved from [Link]
- Kumar, S., & Singh, P. (2019). 3-Substituted indole: A review. International Journal of Chemical Studies, 7(2), 104-111.
-
ResearchGate. (2025). Discovery of N-benzyl-2-[(4S)-4-(1H-indol-3-ylmethyl)-5-oxo-1-phenyl-4,5-dihydro-6H-[1][4][17]triazolo[4,3-a][4][5]benzodiazepin-6-yl]-N-isopropylacetamide, an orally active, gut-selective CCK1 receptor agonist for the potential treatment of obesity. Retrieved from [Link]
- Li, Y., et al. (2018). Synthesis, Characterization, and Evaluation of the Antifungal Properties of 3-Indolyl-3-Hydroxy Oxindole Derivatives Against Plant Pathogenic Fungi. Molecules, 23(11), 2966.
Sources
- 1. Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajprd.com [ajprd.com]
- 5. ajprd.com [ajprd.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide – International Journal of Research and Scientific Innovation (IJRSI) [rsisinternational.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and biological evaluation of N-heterocyclic indolyl glyoxylamides as orally active anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Side chain modifications of (indol-3-yl)glyoxamides as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Unveiling the potential of novel indol-3-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors: a combined in silico, synthesis and in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives [pubmed.ncbi.nlm.nih.gov]
- 21. Discovery and optimization of 2-((1H-indol-3-yl)thio)-N-benzyl-acetamides as novel SARS-CoV-2 RdRp inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
